[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate
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Overview
Description
[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is a complex organic compound characterized by the presence of amino and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate typically involves the reaction of 3-chlorophenylamine with 3-chloropropanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include oxides, amines, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and chemical synthesis .
Scientific Research Applications
[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and amino acid esters. Examples include 3-chlorophenylalanine and 3-chlorophenylglycine .
Uniqueness
[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
[[amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-5-4-9(15)16-14-10(13)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2,(H2,13,14) |
InChI Key |
MDNNHWVCFHBHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NOC(=O)CCCl)N |
Origin of Product |
United States |
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